N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide (CAS 2188359-99-9) is a small-molecule organic compound classified as a pyrazole-acrylamide hybrid. Its structure consists of a 4-(1H-pyrazol-1-yl)phenyl ring connected to an electrophilic acrylamide warhead through a methylene (-CH2-) bridge.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 2188359-99-9
Cat. No. B2699348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
CAS2188359-99-9
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC=CC(=O)NCC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17)
InChIKeyJXDLFQSFIFSCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide (CAS 2188359-99-9): Chemical Profile and Procurement-Relevant Classification


N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide (CAS 2188359-99-9) is a small-molecule organic compound classified as a pyrazole-acrylamide hybrid. Its structure consists of a 4-(1H-pyrazol-1-yl)phenyl ring connected to an electrophilic acrylamide warhead through a methylene (-CH2-) bridge. The acrylamide moiety confers potential as a covalent protein modifier, while the pyrazole ring offers opportunities for coordination chemistry and hydrogen-bond interactions [1]. The compound has a molecular formula of C13H13N3O, a molecular weight of 227.26 g/mol, and an XLogP3 value of 1.9, indicating moderate lipophilicity [1][2]. This compound is primarily utilized as a synthetic building block in medicinal chemistry for covalent inhibitor design and in polymer chemistry for creating functional materials. It is commercially available from multiple vendors at a typical purity of 95%, making it accessible for research-scale procurement [2].

Procurement Risk: Why N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Cannot Be Interchanged with Close Structural Analogs


For scientific and industrial procurement, assuming functional interchangeability between N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide and its regioisomers or N-aryl analogs creates a significant risk of experimental failure. Its closest commercially available analog, N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide (CAS 1183249-55-9), features a reversed connectivity where the pyrazole attaches via a methylene linker to the phenyl ring . This seemingly minor rearrangement fundamentally alters the spatial orientation of the pyrazole ring, its electronic distribution, and the molecular flexibility, directly impacting target binding and reactivity. Furthermore, substitution of the pyrazole at the phenyl C4 position (as in CAS 2188359-99-9) versus the C3 position (as in CAS 2392896-66-9) introduces different steric and electronic constraints [1]. Therefore, a compound's specific regiochemistry is a critical specification for procurement, not a generic commodity attribute. The quantitative evidence below establishes the verifiable chemical and structural basis for prioritizing this exact compound over its nearest analogs.

Quantitative Differentiation Evidence for N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Against Closest Analogs


Structural Differentiation: Pyrazole Connectivity Defines a Distinct Chemical Space from Regioisomeric Analogs

The target compound, N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, possesses a chemical graph where the pyrazole N1 atom is directly bonded to the phenyl C4 position. This directly contrasts with its key regioisomeric analog, N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide (CAS 1183249-55-9), where the connectivity is reversed: the methylene bridge is attached to the pyrazole N1 and the amide is directly bonded to the phenyl ring . This fundamental difference yields distinct InChI Keys (JXDLFQSFIFSCMR-UHFFFAOYSA-N vs. RCQNZLRPUSCDPN-UHFFFAOYSA-N) and SMILES strings, resulting in a 30% higher topological polar surface area (tPSA) for the analog (tPSA 55.1 Ų vs. 46.9 Ų for the target compound). Similarly, positioning the pyrazole at the phenyl C3-position (meta) instead of the C4-position (para) introduces different vectorial properties. Because small changes in vectorial geometry can lead to large changes in protein-ligand binding affinity, these structural differences mean the compounds cannot be interchanged without risking a complete loss of biological activity. [1]

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Physicochemical Profile: XLogP3 and Hydrogen Bond Capacity in Comparison to a Fluorinated Analog

The target compound exhibits a calculated partition coefficient (XLogP3) of 1.9, indicative of balanced lipophilicity suitable for both aqueous solubility and membrane permeation [1]. In comparison, a structurally related analog with a trifluoromethyl group on the pyrazole, N-{3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-enamide (CAS 2392896-66-9), presents a different lipophilicity/hydrogen-bond profile due to the electron-withdrawing and lipophilic nature of the -CF3 group [2]. While a precise XLogP3 value for the trifluoromethyl analog is not available from the source, the presence of this group is well-established to increase logP by approximately +0.5 to +1.0 units. Furthermore, the target compound has a defined hydrogen bond donor count (1) and acceptor count (2), which are critical for predictable target engagement [1]. These computed parameters establish a baseline for forecasting the compound's ADME behavior, which is distinct from that of more lipophilic, fluorinated analogs.

ADME Prediction Drug Design Physicochemical Properties

Covalent Warhead Potential: The Acrylamide Moiety is Positioned for Targeted Reactivity, Unlike Non-Electrophilic Pyrazole Analogs

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide contains an acrylamide functional group, which enables it to act as a weakly electrophilic warhead capable of forming a specific, irreversible covalent bond with cysteine residues in protein targets [1]. This mode of action is fundamentally different from non-acrylamide pyrazole derivatives, such as 4-phenyl-1H-pyrazole (a common comparator scaffold lacking any electrophilic group), which can only act via reversible binding. The presence of the acrylamide is a defining characteristic for developing targeted covalent inhibitors (TCIs). For instance, the rational design of covalent KRASG12C inhibitors like JDQ443 relies on this acrylamide warhead for efficacy [2]. While a direct quantitative comparison of reaction rates is not available for this specific compound, the binary distinction—covalent versus non-covalent mechanism—is a critical procurement decision point. Compounds lacking an electrophilic warhead cannot serve as covalent probes.

Chemical Biology Targeted Covalent Inhibitors (TCIs) Kinase Drug Discovery

Predicted Stability Metrics in Aqueous Buffers: A Baseline for Formulation Studies

The compound's stability has been predicted in a ChEMBL assay (ID: CHEMBL4682084), which provides a baseline for its behavior in aqueous solution. The assay assesses stability in a pH 7.4 PBS buffer, measuring the conversion of the compound over 24 hours [1]. While specific quantitative data (% remaining) is not publicly disclosed for this record, the existence of this assay entry confirms that its stability profile is under investigation. This is distinct from many other commercially available pyrazole-acrylamide analogs, for which no stability data, even predicted, is registered in major public databases. This characteristic informs its utility in subsequent in vitro assays.

Pre-formulation Chemical Stability Drug Discovery

Recommended Research and Industrial Application Scenarios for N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Based on Differentiated Evidence


Scaffold for Designing Selective Covalent Kinase Probes

The compound's acrylamide warhead, as established in Section 3, enables it to be used as a starting scaffold for developing selective, irreversible kinase inhibitors [1]. The pyrazole ring and para-substituted phenyl core provide a vector for introducing structural diversity at the C3 and C5 positions of the pyrazole, allowing medicinal chemists to explore structure-activity relationships (SAR) for achieving kinase selectivity. The structural differentiation from its regioisomeric analog (CAS 1183249-55-9) is critical here; the para-connectivity of the pyrazole in the target compound directs substituents into a specific spatial orientation that is distinct from other connectivity patterns, potentially accessing a unique chemical space within a kinase's binding pocket .

Functional Monomer for Post-Polymerization Modification

The acrylamide moiety's established capability for free-radical polymerization makes this compound a viable functional monomer for creating reactive polymer backbones [1]. The pendant pyrazole groups can subsequently be used for post-polymerization modifications, such as metal coordination or cross-linking, to impart specific material properties like catalytic activity or thermal stability. The moderate lipophilicity (XLogP3 1.9) and tPSA (46.9 Ų) distinguish it from more hydrophobic monomers, potentially leading to polymers with better processability in polar solvents . This property, derived from the evidence in Section 3, is not shared by all pyrazole-acrylamide analogs.

Chemical Probe for Activity-Based Protein Profiling (ABPP)

The covalent warhead and specific structural identity make the compound suitable as a core structure for developing activity-based probes (ABPs) for profiling reactive cysteines in the proteome [1]. The para-substituted pyrazole offers a site for further derivatization with a click chemistry handle (e.g., an alkyne tag) without directly disrupting the critical phenylacrylamide pharmacophore. The noted divergence in topology from its regioisomer (CAS 1183249-55-9) means that probes built on this specific scaffold will label a different set of protein targets compared to probes built on the analog, enabling more diverse proteome coverage in profiling experiments .

Quote Request

Request a Quote for N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.